Methothrin
Overview
Description
It is widely used for its potent insecticidal properties, particularly in controlling household pests such as mosquitoes and flies . Methothrin mimics the structure of natural pyrethrins, which are derived from chrysanthemum flowers, but offers enhanced stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methothrin is synthesized through a multi-step process involving the esterification of cyclopropanecarboxylic acid derivatives with methoxymethylbenzyl alcohol. The key steps include:
Preparation of Cyclopropanecarboxylic Acid Derivative: This involves the reaction of 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid with appropriate reagents to form the desired ester.
Esterification: The cyclopropanecarboxylic acid derivative is then esterified with 4-(methoxymethyl)benzyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing and purification of starting materials such as cyclopropanecarboxylic acid derivatives and methoxymethylbenzyl alcohol.
Reaction Optimization: Scaling up the esterification reaction with optimized conditions for temperature, pressure, and catalyst concentration to ensure high yield and purity.
Purification: The crude product is purified using techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Methothrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield cyclopropanecarboxylic acid and methoxymethylbenzyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and alcohols.
Hydrolysis Products: Cyclopropanecarboxylic acid and methoxymethylbenzyl alcohol.
Substitution Products: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methothrin has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing insect-repellent formulations.
Industry: Widely used in the formulation of insecticides for household and agricultural use.
Mechanism of Action
Methothrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged opening and disrupting normal nerve function. This leads to paralysis and eventual death of the insect. The molecular targets include specific subunits of the sodium channel, and the pathways involved are primarily related to nerve signal transmission .
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenvalerate
Methothrin’s unique structure allows for specific applications where enhanced stability and efficacy are required .
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912012 | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34388-29-9, 11114-02-6 | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methothrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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